molecular formula C22H23N9 B7740705 6-amino-7-(1H-benzimidazol-2-yl)-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

6-amino-7-(1H-benzimidazol-2-yl)-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B7740705
M. Wt: 413.5 g/mol
InChI Key: SZUYNNSSCOCFTF-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for WAY-323966 are not widely documented in public sources. typical preparation methods for such compounds involve multi-step organic synthesis, often starting from commercially available precursors. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

WAY-323966 undergoes various chemical reactions, primarily involving its interaction with DNA topoisomerase II. The compound is known to inhibit the catalytic activity of this enzyme, which can lead to the accumulation of DNA breaks and ultimately cell death. Common reagents and conditions used in these reactions include buffers and solvents that maintain the stability and activity of the enzyme and the compound .

Mechanism of Action

WAY-323966 exerts its effects by inhibiting the catalytic activity of DNA topoisomerase II. This enzyme is responsible for managing DNA supercoiling and untangling during replication and transcription. By inhibiting this enzyme, WAY-323966 causes the accumulation of DNA breaks, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

WAY-323966 is unique in its strong inhibitory activity against DNA topoisomerase II. Similar compounds include:

    Etoposide: Another topoisomerase II inhibitor used in cancer therapy.

    Doxorubicin: A widely used chemotherapeutic agent that also targets topoisomerase II.

    Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.

WAY-323966 stands out due to its specific structure and potentially different pharmacokinetic properties, which may offer advantages in certain therapeutic contexts .

Properties

IUPAC Name

6-amino-7-(1H-benzimidazol-2-yl)-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N9/c1-3-30(4-2)10-7-11-31-20(25)18(21-27-14-8-5-6-9-15(14)28-21)19-22(31)29-17(13-24)16(12-23)26-19/h5-6,8-9H,3-4,7,10-11,25H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUYNNSSCOCFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C3=NC4=CC=CC=C4N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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